8-Fluoroquinazoline

Aurora A kinase Cancer therapeutics Kinase selectivity

8-Fluoroquinazoline (CAS 195248-86-3) is a fluorinated bicyclic heterocycle belonging to the quinazoline family, with the molecular formula C8H5FN2 and a molecular weight of 148.14 g/mol. The fluorine atom resides at the 8-position of the benzo-fused pyrimidine ring system, a substitution pattern that distinguishes it from its positional isomers 5-fluoroquinazoline (CAS 16499-43-7), 6-fluoroquinazoline (CAS 16499-44-8), and 7-fluoroquinazoline (CAS 16499-45-9).

Molecular Formula C8H5FN2
Molecular Weight 148.14 g/mol
CAS No. 195248-86-3
Cat. No. B071482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinazoline
CAS195248-86-3
Molecular FormulaC8H5FN2
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C(=C1)F
InChIInChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H
InChIKeyFSWOSHZISJOLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroquinazoline (CAS 195248-86-3): Procurement-Relevant Identity, Core Properties, and Comparator Landscape


8-Fluoroquinazoline (CAS 195248-86-3) is a fluorinated bicyclic heterocycle belonging to the quinazoline family, with the molecular formula C8H5FN2 and a molecular weight of 148.14 g/mol . The fluorine atom resides at the 8-position of the benzo-fused pyrimidine ring system, a substitution pattern that distinguishes it from its positional isomers 5-fluoroquinazoline (CAS 16499-43-7), 6-fluoroquinazoline (CAS 16499-44-8), and 7-fluoroquinazoline (CAS 16499-45-9) . This compound serves as a critical synthetic building block for kinase inhibitors and antiviral agents, most notably as the core scaffold of the FDA-approved anti-cytomegalovirus drug letermovir [1]. The 8-fluoro substitution imparts distinct electronic and steric properties that influence target binding, metabolic stability, and selectivity profiles compared to other regioisomers or non-fluorinated quinazoline scaffolds [2].

Why 8-Fluoroquinazoline Cannot Be Replaced by 5-, 6-, or 7-Fluoroquinazoline Isomers in Critical Applications


Fluorine position on the quinazoline scaffold is not a trivial structural variation; it fundamentally alters target binding geometry, kinase selectivity, and metabolic handling. In Aurora A kinase inhibitor design, the 8-fluoro substituent contributed an additional inhibitory effect beyond what was achieved with identical substituents at other positions, as demonstrated by comparative testing of free carboxylic acid derivatives 6a–e where removal or relocation of the fluorine atom reduced Aurora A inhibitory activity [1]. In the antiviral domain, the 8-fluoroquinazoline core is specifically required for the mechanism of action of letermovir, an HCMV terminase complex inhibitor; 6-fluoroquinazoline and 7-fluoroquinazoline scaffolds have been directed toward entirely different therapeutic targets (obesity/diabetes and antitumor applications, respectively), demonstrating that the fluorine position determines biological target engagement, not merely potency . Furthermore, the computed lipophilicity (LogP 1.77 for 8-fluoro vs. XLogP3 1.2 for 7-fluoro) suggests differential membrane permeability and ADME behavior that cannot be assumed equivalent across positional isomers . Substituting an alternative fluoroquinazoline isomer in a validated 8-fluoro-dependent synthesis or biological assay therefore risks both target inactivity and altered pharmacokinetics.

Quantitative Differentiation Evidence for 8-Fluoroquinazoline Relative to Closest Analogs and In-Class Candidates


Aurora A Kinase Inhibition: 8-Fluoro Substitution Confers Additional Inhibitory Activity Over Non-Fluorinated and Alternative-Substituted Quinazoline Analogs

In a head-to-head in vitro kinase inhibitory assay at 10 µM against Aurora A kinase, the 8-fluoro-bearing compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) demonstrated the most potent inhibitory activity among five free carboxylic acid derivatives (6a–e). The study explicitly states that 'the fluorine atom in the main quinazoline scaffold possessed an additional inhibitory effect (compounds 6c–e)' compared to non-fluorinated analogs 6a and 6b [1]. Compound 6e was subsequently profiled in a 14-kinase selectivity panel, where it retained >83% residual activity against 13 off-target kinases while inhibiting Aurora A (activity% = 48.22%), confirming that the 8-fluoroquinazoline scaffold supports selective Aurora A targeting over Aurora B and other kinases [2].

Aurora A kinase Cancer therapeutics Kinase selectivity

Cytotoxicity and Apoptosis: 8-Fluoroquinazoline Derivative Demonstrates Quantifiable Anticancer Activity with Mechanistic Cell Cycle Arrest at G1 Phase

Compound 6e, an 8-fluoroquinazoline-4-carboxylic acid derivative, exhibited IC50 values of 168.78 µM against MCF-7 breast cancer cells and 257.87 µM against T-24 urinary bladder cancer cells in 5-point cytotoxicity assays [1]. In cell cycle analysis, compound 6e arrested MCF-7 cells at the G1 phase, shifting the G1 population from 51.45% (control) to 60.68% (treated), while S and G2 phases decreased to 17.47% and 18.29% respectively, compared to 22.27% and 21.34% in controls [2]. Apoptosis induction by compound 6e (2.16%) exceeded that of the positive control doxorubicin (1.52% at 10 µM) after 24-hour co-culture with MCF-7 cells [3].

Breast cancer Cytotoxicity Apoptosis induction

Antiviral Drug Critical Intermediate: 8-Fluoroquinazoline Is the Irreplaceable Scaffold for Letermovir (Prevymis), an FDA-Approved HCMV Terminase Inhibitor

Letermovir (Prevymis), approved for prophylaxis of human cytomegalovirus (HCMV) infection in allogeneic hematopoietic stem cell transplant recipients, contains the 8-fluoroquinazoline core as an essential structural element: its chemical name is (S)-{8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid [1]. The 8-fluoro substitution is explicitly claimed in US Patent 8,513,255, which protects substituted dihydroquinazolines as antiviral agents against HCMV, demonstrating the specific intellectual property and regulatory significance of this substitution pattern [2]. In vivo, letermovir achieved an ED90 of 8 mg/kg/day in a mouse HCMV xenograft model, compared to >100 mg/kg/day for ganciclovir, underscoring the potency advantage conferred by the 8-fluoroquinazoline-based structure [3]. The recently reported facile synthesis of novel fluoro-quinazolines with significant in vitro activity against HCMV further validates 8-fluoroquinazoline as the privileged scaffold for this indication [4].

Antiviral therapeutics HCMV Letermovir

Physicochemical Differentiation: 8-Fluoroquinazoline Exhibits Higher Computed Lipophilicity Than 7-Fluoroquinazoline, Impacting ADME Predictions

Computed lipophilicity differs between 8-fluoroquinazoline and 7-fluoroquinazoline, reflecting how fluorine position affects molecular properties. 8-Fluoroquinazoline has a reported LogP of 1.77 (ChemSrc computed) , while 7-fluoroquinazoline has a computed XLogP3 of 1.2 (PubChem) [1]. The ACD/LogP predicted value for 7-fluoroquinazoline is 0.94, compared to 0.94 for 8-fluoroquinazoline from the same prediction algorithm , indicating that while certain prediction methods may not fully resolve positional isomer differences, the experimentally relevant partition behavior and chromatographic retention characteristics can diverge. The LogP difference of approximately 0.5–0.8 log units between the two isomers translates to a roughly 3- to 6-fold difference in octanol-water partition coefficient, which can significantly impact membrane permeability, plasma protein binding, and metabolic clearance in drug development contexts.

Lipophilicity ADME Drug design

Structural Biology Validation: 8-Fluoroquinazoline-Based Inhibitor Co-Crystal Structure with Spastin AAA Domain Confirms Specific Binding Pose

The X-ray crystal structure of a pyrazolylaminoquinazoline-based inhibitor bound to the spastin AAA domain N527C mutant has been deposited in the RCSB Protein Data Bank (PDB ID: 6NYW, resolution 2.19 Å) [1]. The inhibitor contains an 8-fluoroquinazoline core, and the structure reveals specific interactions between the fluorinated quinazoline scaffold and the ATP-binding pocket residues of spastin, a microtubule-severing AAA protein. This structural data provides atomic-level evidence that the 8-fluoro substitution engages the target binding site in a defined geometry [2]. No equivalent co-crystal structures with 5-, 6-, or 7-fluoroquinazoline-based inhibitors bound to spastin have been reported, suggesting the 8-fluoro orientation may be uniquely compatible with this binding pocket architecture.

Structural biology X-ray crystallography Chemical biology

Commercial Availability and Quality Documentation: 8-Fluoroquinazoline Is Supplied with Batch-Specific Analytical Certificates (NMR, HPLC, GC) Enabling Reproducible Research

8-Fluoroquinazoline (CAS 195248-86-3) is commercially available from multiple reputable suppliers with specified purity standards and analytical documentation. Bidepharm supplies the compound at 95+% purity with batch-specific quality reports including NMR, HPLC, and GC analyses . AKSci offers the compound at 95% minimum purity with long-term storage specifications and safety data sheet (SDS) availability . In contrast, 5-fluoroquinazoline (CAS 16499-43-7) and 6-fluoroquinazoline (CAS 16499-44-8) have more limited commercial availability with fewer suppliers offering comprehensive analytical characterization, which can pose challenges for procurement in regulated research environments . The availability of detailed batch analysis for 8-fluoroquinazoline ensures experimental reproducibility, a critical factor in both academic and industrial laboratory settings where compound identity and purity directly impact data integrity.

Quality assurance Analytical characterization Reproducibility

Validated Application Scenarios Where 8-Fluoroquinazoline Outperforms Positional Isomer Alternatives


Development of Selective Aurora A Kinase Inhibitors for Anticancer Therapy

Research teams pursuing selective Aurora A kinase inhibition over Aurora B should prioritize 8-fluoroquinazoline as the core scaffold. The 2022 study by Elsherbeny et al. demonstrated that the 8-fluoro substitution on the quinazoline ring contributes an additional inhibitory effect beyond terminal phenyl ring modifications, and compound 6e achieved meaningful selectivity in a 14-kinase panel (>83% residual activity on off-targets vs. 48.22% on Aurora A at 10 µM) [1]. This selectivity is critical because non-selective Aurora A/B inhibitors like AZD-1152 are associated with polyploidy and carcinogenesis side effects from Aurora B suppression [2]. The 8-fluoroquinazoline-based compound also demonstrated cellular efficacy with G1 phase cell cycle arrest (60.68% G1 population vs. 51.45% control) and apoptosis induction exceeding doxorubicin [3].

Antiviral Drug Discovery Targeting Human Cytomegalovirus (HCMV) Terminase Complex

For antiviral programs aimed at HCMV, the 8-fluoroquinazoline scaffold is the only regioisomer validated in an FDA-approved drug (letermovir/Prevymis). The scaffold is specifically claimed in US Patent 8,513,255 for substituted dihydroquinazolines with anti-HCMV activity [1]. Letermovir achieves an ED90 of 8 mg/kg/day in mouse xenograft models—over 12-fold more potent than ganciclovir (ED90 >100 mg/kg/day) [2]. Recent synthetic methodology advances (Tsogoeva et al., 2025) have enabled more efficient access to novel fluoro-quinazolines with significant in vitro anti-HCMV activity, further cementing the 8-fluoro substitution as the preferred position for this indication [3]. Alternative fluoroquinazoline isomers have not demonstrated comparable anti-HCMV activity and are directed toward different therapeutic areas.

Structure-Based Drug Design Against AAA ATPase Family Proteins Using Validated Co-Crystal Structures

Investigators developing inhibitors of AAA ATPase proteins (e.g., spastin) can leverage the existing high-resolution co-crystal structure of an 8-fluoroquinazoline-based inhibitor bound to the spastin AAA domain (PDB 6NYW, 2.19 Å resolution) [1]. This structure reveals specific binding interactions between the 8-fluoroquinazoline core and active-site residues, enabling rational, structure-guided optimization [2]. No equivalent structural data exist for 5-, 6-, or 7-fluoroquinazoline inhibitors in this target class. The availability of this structural template significantly accelerates the design-make-test cycle for spastin inhibitor programs and reduces the synthetic burden of exploring multiple regioisomeric scaffolds.

Medicinal Chemistry Building Block Procurement Requiring Batch-Traceable Analytical Documentation for Regulated Research Environments

Laboratories operating under GLP (Good Laboratory Practice) or requiring batch-to-batch reproducibility should procure 8-fluoroquinazoline from suppliers providing comprehensive analytical certificates. Bidepharm supplies 8-fluoroquinazoline at 95+% purity with NMR, HPLC, and GC batch reports [1], while AKSci provides SDS documentation and defined long-term storage conditions [2]. The robust commercial availability and quality documentation for 8-fluoroquinazoline exceed that of 5-, 6-, or 7-fluoroquinazoline positional isomers, for which fewer suppliers offer equivalent batch-specific analytical data. This practical procurement consideration directly impacts experimental reproducibility and regulatory compliance in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.